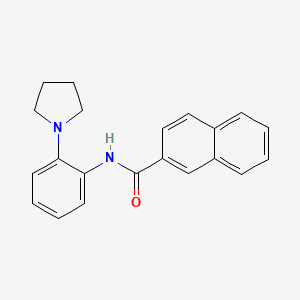
N-(2-pyrrolidin-1-ylphenyl)naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-pyrrolidin-1-ylphenyl)naphthalene-2-carboxamide: is a compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a naphthalene-2-carboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-pyrrolidin-1-ylphenyl)naphthalene-2-carboxamide typically involves the reaction of 2-naphthoyl chloride with 2-(pyrrolidin-1-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of pyrrolidin-2-one derivatives.
Reduction: Reduction reactions can target the carbonyl group in the naphthalene-2-carboxamide moiety, potentially forming alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Pyrrolidin-2-one derivatives.
Reduction: Alcohol derivatives of the naphthalene-2-carboxamide moiety.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-pyrrolidin-1-ylphenyl)naphthalene-2-carboxamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity .
Biology: The compound is studied for its potential as a ligand in biochemical assays, where it can interact with specific proteins or enzymes, aiding in the understanding of biological pathways .
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as an antimicrobial or anticancer agent .
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Wirkmechanismus
The mechanism by which N-(2-pyrrolidin-1-ylphenyl)naphthalene-2-carboxamide exerts its effects is primarily through its interaction with biological targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, while the naphthalene moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- N-(2-naphthyl)pyrrolidine-2-carboxamide
- N-(2-pyrrolidin-1-ylphenyl)benzamide
- N-(2-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide
Comparison: N-(2-pyrrolidin-1-ylphenyl)naphthalene-2-carboxamide is unique due to the presence of both the pyrrolidine and naphthalene moieties, which confer distinct structural and electronic properties. Compared to similar compounds, it may exhibit enhanced binding affinity to certain biological targets or possess unique reactivity in chemical transformations .
Eigenschaften
CAS-Nummer |
532953-69-8 |
|---|---|
Molekularformel |
C21H20N2O |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
N-(2-pyrrolidin-1-ylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C21H20N2O/c24-21(18-12-11-16-7-1-2-8-17(16)15-18)22-19-9-3-4-10-20(19)23-13-5-6-14-23/h1-4,7-12,15H,5-6,13-14H2,(H,22,24) |
InChI-Schlüssel |
CGVSQDRPHOCWHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4C=C3 |
Löslichkeit |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B14136079.png)
![10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine](/img/structure/B14136083.png)
![2-(3-methoxyphenyl)-N-(propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14136089.png)
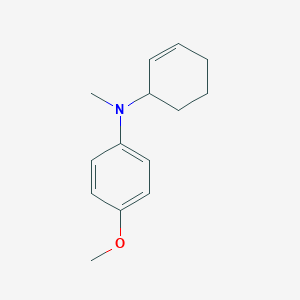
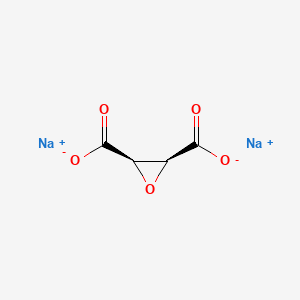
![(1R)-2-(benzylamino)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14136115.png)
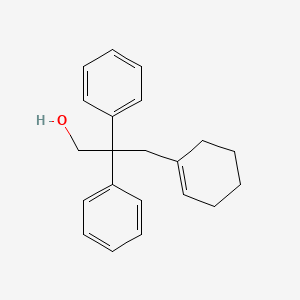
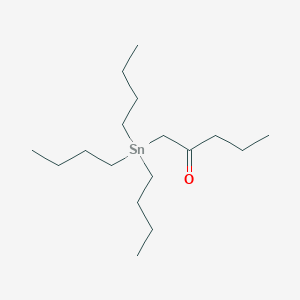
![(S)-2-(benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid](/img/structure/B14136131.png)
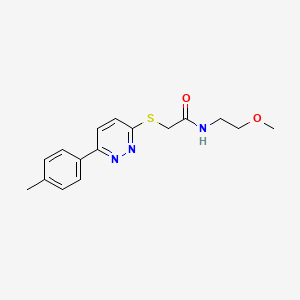
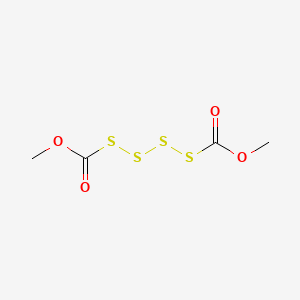
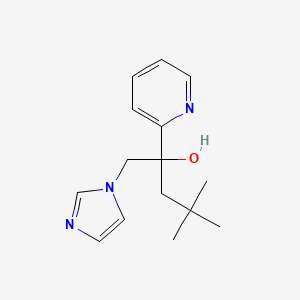
![3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine](/img/structure/B14136169.png)
![N-Methyl-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-amine](/img/structure/B14136176.png)
